Aurora C Kinase Inhibition: Comparative Potency Against Known Inhibitors
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline demonstrates a Ki of 61 nM against Aurora C kinase in a biochemical assay [1]. This potency is comparable to the pan-Aurora inhibitor Danusertib (PHA-739358), which exhibits an IC50 of 61 nM against Aurora C , and is approximately 2-fold more potent than PHA-680632, which has a reported IC50 of 120 nM against the same target . While the Ki value of 61 nM is substantially higher (less potent) than that of advanced inhibitors like GSK-1070916 (Ki = 1.45 nM) , it represents a specific, quantified data point that differentiates this compound from unevaluated analogs. Note that the Ki and IC50 values are not directly interchangeable due to assay condition differences; however, they provide a useful cross-study potency comparison.
| Evidence Dimension | Aurora C Kinase Inhibition |
|---|---|
| Target Compound Data | Ki = 61 nM |
| Comparator Or Baseline | Danusertib (IC50 = 61 nM), PHA-680632 (IC50 = 120 nM), GSK-1070916 (Ki = 1.45 nM) |
| Quantified Difference | Comparable to Danusertib, 2x more potent than PHA-680632, 42x less potent than GSK-1070916 |
| Conditions | Biochemical kinase assay, pH 7.5, 30°C, 12.5 μM ATP [1]; Comparator assay conditions vary , , |
Why This Matters
This provides a benchmark for potency, enabling researchers to select this compound as a tool with a defined activity level, avoiding untested alternatives.
- [1] BindingDB. (2007). Ki Summary for CHEMBL931998 (BDBM12985) against Aurora kinase C. Assay ID ChEMBL_464496. View Source
